3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
This pyrazoline derivative features a 4,5-dihydro-1H-pyrazole core substituted with a 4-methoxyphenyl group at position 3, a 3-nitrophenyl group at position 5, and a phenylsulfonyl group at position 1. The methoxy group enhances electron-donating properties, while the nitro group introduces strong electron-withdrawing effects, creating a polarized structure. The compound is synthesized via cyclization of chalcone precursors with hydrazine derivatives, followed by sulfonylation .
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-30-19-12-10-16(11-13-19)21-15-22(17-6-5-7-18(14-17)25(26)27)24(23-21)31(28,29)20-8-3-2-4-9-20/h2-14,22H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYKIOYRAHHBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134975 | |
| Record name | 4,5-Dihydro-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337482-95-8 | |
| Record name | 4,5-Dihydro-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337482-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to the phenyl ring.
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. The presence of the sulfonamide group enhances binding affinity to these enzymes, potentially leading to reduced inflammation and pain relief .
Antimicrobial Properties
Compounds with similar structures have been investigated for their antimicrobial activities. The electron-rich nature of the aromatic rings allows for interactions with bacterial cell membranes, which may disrupt cellular integrity, thus exhibiting bactericidal effects .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapy. Preliminary data suggest that modifications to the pyrazole structure can enhance selectivity towards cancer cells while minimizing effects on normal cells .
Building Block in Organic Synthesis
The complex structure of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole allows it to serve as a versatile building block in organic synthesis. Its ability to undergo nucleophilic and electrophilic substitution reactions makes it suitable for creating more complex molecules in drug discovery and materials science.
Synthesis of Novel Derivatives
By modifying the functional groups on the pyrazole ring or substituents on the aromatic rings, researchers can develop new derivatives with tailored properties for specific applications in pharmacology or materials science. This adaptability highlights its importance as a synthetic intermediate.
Case Study 1: Anti-inflammatory Activity
A study conducted by Tewari et al. (2014) evaluated a series of pyrazole derivatives for their anti-inflammatory activity using animal models. The results indicated that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs, suggesting potential therapeutic applications .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized various pyrazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives displayed significant antibacterial properties, indicating their potential use as lead compounds in antibiotic development .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell walls or enzymes, disrupting their function. The nitro group could be reduced within microbial cells, leading to the generation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The 3-nitrophenyl group at position 5 provides stronger electron-withdrawing effects compared to bromophenyl or trimethoxyphenyl analogs, which may enhance reactivity in redox-mediated biological processes (e.g., ROS generation) .
Key Findings :
- The nitro group in the target compound likely enhances pro-apoptotic activity via ROS pathways compared to methoxy or furan-containing analogs .
- The phenylsulfonyl group may improve binding to sulfonamide-sensitive targets (e.g., cyclooxygenase) compared to non-sulfonylated derivatives .
Crystallographic and Conformational Analysis
- Target Compound: Predicted dihedral angles between the pyrazoline ring and substituents (e.g., 74.88° for nitro-phenyl vs. pyrazoline ring) suggest significant puckering, similar to 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone .
- Comparison : The phenylsulfonyl group may induce greater ring distortion compared to acetyl or tolyl substituents, affecting packing efficiency and crystal stability .
Biological Activity
3-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound belonging to the pyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including methoxy and nitro substituents, contribute to its reactivity and biological efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 382.43 g/mol |
| Functional Groups | Methoxy, Nitro, Sulfonyl |
The presence of the methoxy group enhances lipophilicity, while the nitro group can participate in various biological interactions, potentially influencing the compound's pharmacological profile.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including but not limited to:
- Anticancer Activity : Pyrazole compounds have shown promise as anticancer agents through mechanisms such as inhibiting specific kinases involved in tumor growth. For instance, derivatives have been identified as inhibitors of Aurora A/B kinases, crucial for cell division and proliferation .
- Anti-inflammatory Effects : Certain pyrazole derivatives possess anti-inflammatory properties by modulating inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases .
- Antioxidant Properties : The antioxidant activity of pyrazoles has been linked to their ability to scavenge free radicals, thereby protecting cells from oxidative stress .
The biological activity of this compound is likely mediated through several mechanisms:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer and inflammation.
- Electrophilic Interactions : The nitro group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules, which may lead to altered cellular responses .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole compounds:
- Aurora Kinase Inhibition : A study demonstrated that certain pyrazole derivatives effectively inhibited Aurora A/B kinases with IC50 values in the low micromolar range. These findings suggest that similar modifications in this compound could yield significant anticancer activity .
- Anti-inflammatory Mechanisms : Research has shown that pyrazole compounds can inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers. This mechanism highlights the potential use of this compound in treating chronic inflammatory diseases .
Data Table: Biological Activity Comparison
| Compound | Activity Type | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| 3-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)... | Anticancer | TBD | Kinase inhibition |
| Pyrazole derivative A | Anti-inflammatory | 10 µM | NF-kB pathway inhibition |
| Pyrazole derivative B | Antioxidant | 25 µM | Free radical scavenging |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of chalcone derivatives with phenylsulfonyl hydrazine in glacial acetic acid under reflux (6–8 hours). Key steps include monitoring reaction progress via TLC and purification via recrystallization or column chromatography . Optimization of temperature (e.g., 50°C vs. reflux) and solvent systems (e.g., THF/H₂O mixtures) improves yields (typically 60–85%) .
Q. How is structural confirmation achieved for this pyrazole derivative?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), nitrophenyl (δ ~8.0–8.5 ppm), and dihydropyrazole protons (δ ~3.1–4.0 ppm) .
- XRD : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between aryl rings) .
- HRMS : Verify molecular weight (expected m/z ~449.12 for C₂₃H₂₀N₃O₅S) .
Q. What are the primary biological activities reported for structurally similar pyrazole derivatives?
- Findings : Analogous compounds exhibit antibacterial activity (MIC ~12.5–50 µg/mL against S. aureus and E. coli), attributed to nitro and sulfonyl groups enhancing membrane disruption . Anticancer potential is theorized via kinase inhibition, though direct data for this compound is limited .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations to model:
- Frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer capabilities .
- Electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .
- Docking studies to hypothesize binding affinities with targets like carbonic anhydrase or COX-2 .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Case Study : Discrepancies in NOESY/ROESY signals for diastereomers can arise from dynamic effects. Use variable-temperature NMR or crystallography to confirm stereochemistry . Cross-validate IR carbonyl stretches (~1650–1700 cm⁻¹) with XRD bond lengths to resolve ambiguities .
Q. How does substituent variation (e.g., nitro vs. methoxy groups) impact biological activity and stability?
- Experimental Design : Synthesize analogs (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) and compare:
- Lipophilicity : Measure logP values via HPLC to correlate with membrane permeability .
- Metabolic stability : Use microsomal assays (e.g., human liver microsomes) to assess oxidative degradation rates .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Optimization :
- Catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during cyclization .
- Process Controls : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
